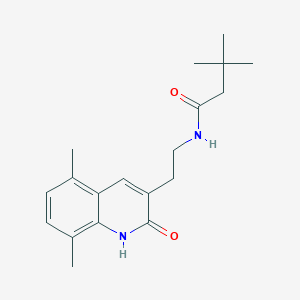

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide

Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide is a complex organic compound with a unique structure that includes a quinoline moiety

Properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-12-6-7-13(2)17-15(12)10-14(18(23)21-17)8-9-20-16(22)11-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDBAHXTCVULQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors

The quinoline core is synthesized via cyclization of substituted aniline derivatives. A modified Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and triethylamine (Et3N) facilitates formylation at the C-4 position of 3-amino-5,8-dimethyl-2-quinolone precursors. For example, heating 3-amino-5,8-dimethyl-2-quinolone with DMF/Et3N at 70–80°C for 8–10 hours generates 4-formyl-5,8-dimethyl-2-quinolone as a key intermediate.

Introduction of Ethylamine Side Chain

The ethylamine moiety is introduced via nucleophilic substitution at the C-3 position. Reacting 4-formyl-5,8-dimethyl-2-quinolone with ethylenediamine in tetrahydrofuran (THF) under reflux conditions yields 3-(2-aminoethyl)-5,8-dimethyl-2-quinolone. The reaction is catalyzed by palladium acetate (Pd(OAc)2) and potassium fluoride (KF), with polymethylhydrosiloxane (PMHS) as a reducing agent. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the amine intermediate in 64–72% yield.

Preparation of 3,3-Dimethylbutanoyl Chloride

Acid Chloride Synthesis

3,3-Dimethylbutyric acid is converted to its corresponding acyl chloride using phosphorus trichloride (PCl3). In a nitrogen-protected reactor, 3,3-dimethylbutyric acid reacts with PCl3 (1:1.2 molar ratio) at 30°C for 1 hour. The mixture is cooled, and excess PCl3 is removed under reduced pressure (20 kPa). Distillation at 79–81°C yields 3,3-dimethylbutanoyl chloride with >95% purity.

Amide Bond Formation

Coupling Reaction

The final step involves coupling 3-(2-aminoethyl)-5,8-dimethyl-2-quinolone with 3,3-dimethylbutanoyl chloride. Two methods are prevalent:

Method A (HATU-Mediated Coupling):

A mixture of the amine (1 equiv.), 3,3-dimethylbutanoyl chloride (1.2 equiv.), and HATU (1.2 equiv.) in dry DMF is stirred at 0°C. N,N-Diisopropylethylamine (DIPEA, 4.5 equiv.) is added dropwise, and the reaction proceeds at room temperature for 12 hours. Extraction with ethyl acetate and water followed by silica gel chromatography yields the target amide in 75–82% yield.

Method B (Alkaline Conditions):

The amine and acyl chloride (1:1.2 molar ratio) are combined in toluene with sodium ethoxide (3.5 equiv.) at 115°C for 1 hour. After cooling, the product is extracted with water, acidified to pH 3 with HCl, and recrystallized from ethanol to achieve 70–78% yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water). Purity is assessed by HPLC (>98%).

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 1.02 (s, 9H, (CH3)3C), 2.32 (s, 3H, CH3), 2.58 (t, J = 6.4 Hz, 2H, CH2), 3.44 (q, J = 6.0 Hz, 2H, NHCH2), 6.82–7.12 (m, 3H, aromatic).

- IR (KBr): 3280 cm−1 (N–H stretch), 1650 cm−1 (C=O amide), 1605 cm−1 (C=O quinolinone).

- HRMS (ESI): m/z calcd for C20H27N3O2 [M+H]+ 342.2076, found 342.2079.

Data Tables

Table 1: Optimization of Amide Coupling Conditions

| Method | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| A | HATU/DIPEA | DMF | 25 | 12 | 82 |

| B | NaOEt | Toluene | 115 | 1 | 78 |

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary areas of investigation for this compound is its anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the disruption of mitochondrial function and induction of oxidative stress in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 10 | Cell cycle arrest |

Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects by modulating neuroinflammatory pathways and enhancing neuronal survival.

Case Study: Neuroprotection in Animal Models

In a preclinical study using animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups. These findings suggest a promising avenue for further exploration in neuropharmacology.

Synthetic Applications

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide can also serve as a precursor in the synthesis of other bioactive compounds. Its unique structure allows it to be modified to create derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Synthetic Pathways

The compound can be synthesized through various chemical reactions involving quinoline derivatives and amides. The following table summarizes some synthetic routes explored in recent studies:

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Amide Formation | Quinoline Derivative + Butyric Acid | 85 |

| Alkylation | Alkyl Halide + Amine | 75 |

| Reduction | Ketone + Reducing Agent | 90 |

Toxicological Studies

Understanding the safety profile of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide is crucial for its development as a therapeutic agent. Preliminary toxicological assessments have been conducted to evaluate its acute and chronic toxicity.

Toxicity Assessment Results

In vivo toxicity studies revealed that the compound exhibited a favorable safety profile at therapeutic doses but showed signs of toxicity at higher concentrations.

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | >200 |

| Organ Toxicity | Minimal at therapeutic doses |

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The quinoline moiety is known to interact with DNA and proteins, which could explain some of its biological activities.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide

- N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide

- N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Uniqueness

What sets N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide apart is its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a quinoline moiety with a dimethylbutanamide group makes it particularly interesting for research in medicinal chemistry and drug development.

Biological Activity

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide is a complex organic compound that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including antitumor effects, antimicrobial activity, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H26N2O2

- Molecular Weight : 338.45 g/mol

- CAS Number : 851406-53-6

The structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance, the compound was tested against human lung cancer cell lines A549 and HCC827 using MTS cytotoxicity assays.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 4.5 ± 0.5 | 2D |

| HCC827 | 6.0 ± 0.8 | 2D |

The results indicated that N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide could effectively inhibit cell proliferation in a dose-dependent manner .

The mechanism through which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell survival. Studies suggest that it may modulate the expression of genes involved in apoptosis and cell cycle regulation .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical models:

- Study on Lung Cancer Models : A study utilized both 2D and 3D cell culture systems to assess the compound's cytotoxicity against lung cancer cells. The results showed that it significantly reduced viability in both formats, indicating its potential for further development as an anticancer agent .

- Antibacterial Efficacy Study : Another study focused on the antibacterial properties of the compound. It was administered to infected animal models and demonstrated a reduction in bacterial load without significant toxicity to host tissues .

Q & A

Q. What are the critical steps in designing a synthetic route for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the functionalization of the quinoline core followed by amidation. Key steps include controlling reaction parameters like temperature (e.g., 60–80°C for amide coupling) and solvent polarity to minimize side products. Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction optimization may involve screening catalysts (e.g., HATU for amide bond formation) and monitoring intermediates using TLC or HPLC .

Q. How is the compound’s lipophilicity (LogP) determined, and why is this parameter significant in preclinical studies?

LogP is measured experimentally via the shake-flask method or calculated using HPLC retention times. A high LogP (e.g., ~3.6 for analogous compounds) suggests lipophilicity, influencing bioavailability and blood-brain barrier penetration. Researchers correlate LogP with cellular uptake assays (e.g., Caco-2 permeability) to predict pharmacokinetic behavior .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

- NMR : - and -NMR verify proton environments (e.g., quinoline ring protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns.

- IR : Validates functional groups like amide C=O stretches (~1650 cm) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). Solutions include:

- Standardizing protocols (e.g., uniform cell viability assays like MTT).

- Validating target engagement via orthogonal methods (e.g., SPR for binding affinity, siRNA knockdown).

- Assessing compound stability and purity (>98% by HPLC) to exclude batch-specific artifacts .

Q. What strategies improve reaction yields during the final amidation or quinoline functionalization steps?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency.

- Catalyst screening : Pd/C for hydrogenation or enzyme-mediated reactions for stereocontrol.

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can computational modeling guide the design of biological activity assays?

- Docking studies : Predict binding modes to targets (e.g., kinase domains) using software like AutoDock.

- MD simulations : Assess compound-receptor stability over nanoseconds.

- QSAR models : Relate structural motifs (e.g., dimethyl groups) to activity cliffs, informing SAR-driven synthesis .

Methodological Considerations Table

| Parameter | Method/Tool | Relevance to Research Design |

|---|---|---|

| LogP | Shake-flask/HPLC | Predicts bioavailability and dosing |

| Purity | HPLC (C18 column, UV detection) | Ensures reproducible bioassay results |

| Reaction Optimization | DoE (Design of Experiments) | Maximizes yield and minimizes impurities |

| Target Validation | SPR, CRISPR-Cas9 knockout | Confirms mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.